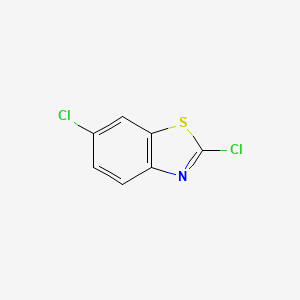

2,6-Dichlorobenzothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZGJGWDGLHVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189773 | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-23-9 | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ7Y99R8H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dichlorobenzothiazole chemical properties and structure elucidation

An In-depth Technical Guide to 2,6-Dichlorobenzothiazole: Chemical Properties and Structure Elucidation

This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical characteristics, spectroscopic data, and the experimental methodologies used for its analysis.

Chemical and Physical Properties

This compound is a chlorinated derivative of benzothiazole. Its chemical structure consists of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at positions 2 and 6. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NS | [1][2][3] |

| Molecular Weight | 204.076 g/mol | [1][2][3] |

| CAS Registry Number | 3622-23-9 | [1][2][3] |

| IUPAC Name | 2,6-dichloro-1,3-benzothiazole | [4] |

| Appearance | White solid or powder | [5] |

| Octanol/Water Partition Coefficient (logP) | Data not readily available | [6] |

| Water Solubility (logWS) | Data not readily available | [6] |

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecular architecture.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structure elucidation of this compound.

| Spectroscopic Technique | Key Observations/Data |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular weight (approx. 204 m/z), showing a characteristic isotopic pattern for two chlorine atoms.[2] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the benzothiazole ring structure. Key peaks relate to C=N, C-S, and C-Cl stretching, as well as aromatic C-H vibrations.[1][7] |

| ¹H Nuclear Magnetic Resonance (NMR) | The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be indicative of their relative positions.[8] |

| ¹³C Nuclear Magnetic Resonance (NMR) | The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicating their electronic environment (aromatic, thiazole ring).[8] |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, where data from various analytical methods are integrated to confirm the final structure.

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following sections provide generalized methodologies based on standard laboratory practices for related compounds.

Synthesis of Benzothiazole Derivatives (General Procedure)

The synthesis of chlorinated benzothiazoles often involves the reaction of a corresponding substituted aniline with a source of thiocyanate, followed by cyclization and chlorination steps. A general approach for a related precursor, 2-amino-6-chlorobenzothiazole, is described below, which can be a starting point for further modifications.

-

Reaction Setup: A solution of 4-chloroaniline (1.0 eq) is prepared in a suitable solvent like glacial acetic acid in a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel.[9][10]

-

Thiocyanation: Potassium thiocyanate (2.0 eq) is added to the solution and stirred.[9]

-

Cyclization/Oxidation: A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise while maintaining a low temperature (below 10 °C). The reaction mixture is stirred for several hours.[9]

-

Isolation: The reaction mixture is then poured into hot water. The resulting precipitate (the hydrochloride salt) is collected by filtration.[9]

-

Neutralization and Purification: The collected solid is neutralized with a base, such as ammonium hydroxide, to yield the crude product.[11][12] The product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol.[11]

Analytical Methodologies

3.2.1. Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ion and fragment ions.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic distribution to confirm the presence of two chlorine atoms. The fragmentation pattern can provide further structural information.[2]

3.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and bond vibrations within the molecule to confirm the benzothiazole core structure.[1]

References

- 1. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]

- 2. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]

- 3. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]

- 4. This compound | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Benzothiazole, 2,6-dichloro- (CAS 3622-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. This compound(3622-23-9) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. saspublishers.com [saspublishers.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Properties of 2,6-Dichlorobenzothiazole: A Technical Guide for Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,6-dichlorobenzothiazole, a molecule of interest within the broader class of benzothiazoles known for their diverse biological activities. Understanding these properties is fundamental for drug design, influencing a compound's pharmacokinetics and pharmacodynamics. This document consolidates available data, presents detailed experimental protocols for property determination, and outlines the relevance of these characteristics in the context of drug discovery and development.

Core Physicochemical Profile

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and predicted properties of this compound is presented below.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-1,3-benzothiazole | [1] |

| Molecular Formula | C₇H₃Cl₂NS | [1][2] |

| Molecular Weight | 204.08 g/mol | [1][2][3] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 92.0 - 100.0 °C | [4] |

| logP (Octanol/Water) | 3.603 (Calculated) | [3] |

| XLogP3 | 4.2 (Calculated) | [1] |

| Water Solubility (log₁₀WS) | -4.17 (Calculated, mol/L) | [3] |

| CAS Number | 3622-23-9 | [1][2] |

Analysis of Key Physicochemical Parameters for Drug Design

The properties listed above provide initial insights into the potential behavior of this compound as a drug candidate.

-

Lipophilicity (logP): Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor affecting membrane permeability, solubility, and protein binding.[5][6] The calculated logP values of 3.6 to 4.2 suggest that this compound is a lipophilic compound.[1][3] This characteristic may facilitate passage through biological membranes but could also lead to challenges such as poor aqueous solubility and potential for bioaccumulation.[5]

-

Solubility: Aqueous solubility is a prerequisite for absorption and distribution.[7][8] The predicted low water solubility (logS -4.17) indicates that formulation strategies may be necessary to achieve adequate bioavailability for oral administration.[3]

-

Ionization Constant (pKa): The pKa value determines the extent of a molecule's ionization at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.[9] While no specific pKa data for this compound was found, its experimental determination is critical. The benzothiazole ring system can exhibit weak basicity.

-

Melting Point: The melting point of 92-100 °C provides information about the compound's purity and the stability of its crystal lattice.[10][4] A sharp melting point range is often indicative of high purity.[11]

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential to validate computational predictions and guide the drug development process. The following sections detail standard protocols for key parameters.

Protocol for Melting Point Determination (Capillary Method)

This protocol is the standard pharmacopeial method for determining the melting point range of a solid crystalline substance.[12]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load the sample into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus, adjacent to a high-precision thermometer.[12]

-

Approximate Determination: Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: With a new sample, heat rapidly to about 20°C below the approximate melting point.[13] Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[12]

Protocol for Lipophilicity (logP) Determination (Shake-Flask Method)

This is the gold standard method for experimentally determining the n-octanol/water partition coefficient (logP).[14][15]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a glass vessel. The total amount of solute should not exceed a concentration that would disrupt the mutual saturation of the solvents.

-

Equilibration: Seal the vessel and shake it at a constant temperature (typically 25°C) until equilibrium is reached (e.g., 24 hours).[15] To prevent emulsion formation, gentle inversion can be used instead of vigorous shaking.[6]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.[14]

-

Calculation: Calculate the logP value using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility of a compound.[16][17]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.[7][16]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.[16]

-

Result Expression: The solubility is expressed in units such as µg/mL or µM.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during titration.[9][18]

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and dilute with water to a known concentration (e.g., 1 mM).[19] Maintain a constant ionic strength using an electrolyte like KCl.[19]

-

Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[19] While stirring, slowly add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) titrant.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the resulting sigmoid curve.[9]

Spectroscopic and Safety Information

-

Spectroscopic Data: Spectroscopic information is available for this compound, including mass spectrometry (GC-MS), infrared (FTIR, ATR-IR), and Raman spectra, which can be used for structural confirmation and identification.[1]

-

Safety and Handling: According to safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[20][21] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[1][20][22] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[20] All handling should be performed in a well-ventilated area or a chemical fume hood.[20]

Relevance in Drug Design and Conclusion

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties.[23][24][25] While specific biological data for this compound is limited in the public domain, its structural features make it a viable starting point for library synthesis and lead optimization.

This guide has compiled the key physicochemical properties of this compound and provided standardized protocols for their experimental determination. The data suggests it is a lipophilic molecule with low predicted aqueous solubility. These characteristics are pivotal for its potential development as a therapeutic agent. Experimental validation of the predicted values is a critical next step for any drug design program involving this compound.

References

- 1. This compound | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]

- 3. Benzothiazole, 2,6-dichloro- (CAS 3622-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [myskinrecipes.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 16. tandfonline.com [tandfonline.com]

- 17. asianpubs.org [asianpubs.org]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3622-23-9 Name: this compound [xixisys.com]

- 23. ijpsonline.com [ijpsonline.com]

- 24. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

Synthesis of 2,6-Dichlorobenzothiazole from 3,4-dichloroaniline

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2,6-dichlorobenzothiazole, a key intermediate in the development of pharmaceuticals and agrochemicals. A critical aspect of this synthesis is the regiochemical outcome determined by the choice of the starting aniline. The direct synthesis of this compound from 3,4-dichloroaniline is not chemically feasible due to the established mechanisms of benzothiazole formation. The cyclization of 3,4-dichloroaniline yields 5,6-dichloro-substituted benzothiazole derivatives.

Therefore, this guide first clarifies the reaction pathway of 3,4-dichloroaniline and then presents a validated, two-step synthetic route to the target molecule, this compound, commencing from 4-chloroaniline. This recommended pathway involves the initial formation of 2-amino-6-chlorobenzothiazole, followed by a Sandmeyer reaction to introduce the second chlorine atom at the 2-position.

This document provides detailed experimental protocols, quantitative data summarized in tabular format, and reaction diagrams generated using Graphviz to offer a thorough resource for researchers, chemists, and professionals in drug development.

Part 1: The Reaction of 3,4-Dichloroaniline - Formation of 2-Amino-5,6-dichlorobenzothiazole

The synthesis of a benzothiazole ring from a substituted aniline and a thiocyanate source, commonly known as the Hugershoff reaction, proceeds via an electrophilic cyclization onto the benzene ring. In the case of 3,4-dichloroaniline, the cyclization will occur at the position ortho to the amino group that is most activated, leading exclusively to a 5,6-dichloro substitution pattern on the resulting benzothiazole ring.

A documented one-pot method for this transformation involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate and an oxidizing agent, N-bromosuccinimide (NBS), in an ionic liquid.[1] This process directly yields 2-amino-5,6-dichlorobenzothiazole.

Experimental Protocol: Synthesis of 2-Amino-5,6-dichlorobenzothiazole[1]

1. Reaction Setup:

-

To a suitable reaction vessel, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in a molar ratio of approximately 1:1.2:1.2.

-

Add an acidic ionic liquid (e.g., a sulfonic acid-functionalized imidazolium salt) to serve as both the solvent and catalyst. The mass ratio of 3,4-dichloroaniline to the ionic liquid should be around 1:5.

2. Reaction Execution:

-

Heat the reaction mixture to a temperature between 80-110°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Maintain stirring for the duration of the reaction until completion.

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product from the ionic liquid using an organic solvent such as toluene.

-

Wash the organic extract with distilled water.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-amino-5,6-dichlorobenzothiazole.

-

The product can be further purified by recrystallization.

Reaction Pathway for 3,4-Dichloroaniline

Part 2: Recommended Synthesis of this compound

The chemically sound and documented pathway to synthesize this compound is a two-step process starting from 4-chloroaniline.

Step A: Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline

This step involves the formation of 4-chlorophenylthiourea as an intermediate, followed by oxidative cyclization to yield 2-amino-6-chlorobenzothiazole. A common and effective method utilizes sulfuryl chloride as the cyclizing and oxidizing agent.[2]

| Parameter | Value | Reference(s) |

| Starting Material | 4-Chlorophenylthiourea | [2] |

| Reagents | Sulfuryl chloride (SO₂Cl₂), Chlorobenzene (solvent) | [2] |

| Molar Ratio (Thiourea:SO₂Cl₂) | ~1 : 1.2 | [2] |

| Reaction Temperature | 40-45°C | [2] |

| Reaction Time | ~3 hours (for SO₂Cl₂ addition) | [2] |

| Work-up | Steam distillation, Basification (NH₄OH) | [2] |

| Reported Yield | ~67% | [2] |

1. Reaction Setup:

-

Suspend 4-chlorophenylthiourea (1.0 eq) in chlorobenzene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

2. Reaction Execution:

-

With stirring, add sulfuryl chloride (approx. 1.2 eq) dropwise to the suspension over a period of about 3 hours.

-

Maintain the internal temperature of the reaction mixture between 40-45°C during the addition. The reaction will evolve gas (HCl and SO₂).

3. Work-up and Isolation:

-

After the gas evolution ceases, remove the chlorobenzene solvent by steam distillation.

-

The remaining aqueous suspension contains the hydrochloride salt of the product (2-amino-6-chlorobenzothiazolium chloride).

-

Cool the suspension and adjust the pH to ~8 by adding a 25% ammonia solution. This will precipitate the free base.

-

The crude product may initially separate as a tacky mass which solidifies upon standing.

-

Isolate the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-amino-6-chlorobenzothiazole.

Step B: Synthesis of this compound via Sandmeyer Reaction

The conversion of the 2-amino group to a chloro group is achieved via a two-part Sandmeyer reaction. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid at low temperatures. Second, this unstable intermediate is treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Amino-6-chlorobenzothiazole | - |

| Diazotization Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | [3] |

| Diazotization Temp. | 0-5°C | [3] |

| Sandmeyer Reagent | Copper(I) chloride (CuCl) in HCl | [1][4] |

| Reaction Temperature | 0-5°C, then warm to room temperature | [1] |

| Work-up | Extraction with organic solvent, Chromatography | - |

| Expected Yield | 50-80% (Typical for Sandmeyer reactions) | [4] |

Part I: Preparation of the Diazonium Salt

-

In a flask, prepare a solution of concentrated hydrochloric acid and water.

-

Add 2-amino-6-chlorobenzothiazole (1.0 eq) and stir to form a fine suspension of the hydrochloride salt.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained below 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 15-30 minutes.

Part II: Sandmeyer Reaction

-

In a separate, larger beaker, dissolve copper(I) chloride (CuCl, ~1.3 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part I to the cold CuCl solution with vigorous stirring.

-

Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

-

Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

References

The Core Mechanism of 2,6-Dichlorobenzothiazole in Cancer Cells: An In-depth Technical Guide

Disclaimer: This technical guide summarizes the current understanding of the anticancer mechanisms of benzothiazole derivatives, with a focus on di-chloro substituted and 2,6-disubstituted analogues, due to the limited publicly available research specifically on 2,6-Dichlorobenzothiazole. The mechanisms detailed herein are inferred from studies on closely related compounds and represent the most probable modes of action.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, serves as a versatile platform for the development of novel therapeutic agents.[3][4] The introduction of halogen substituents, particularly chlorine, on the benzothiazole nucleus has been shown to enhance cytotoxic activity against various cancer cell lines. This guide focuses on the putative mechanism of action of this compound, a member of this promising class of compounds. While direct studies on this specific molecule are scarce, this document extrapolates from the wealth of data on its close analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Cytotoxic Activity of Dichloro-Substituted Benzothiazole Derivatives

The anticancer efficacy of benzothiazole derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values for representative di-chloro-substituted benzothiazole derivatives against various human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma) | ~1-4 (inferred activity) | [5] |

| A549 (Non-small cell lung cancer) | ~1-4 (inferred activity) | [5] | |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [1] |

Core Mechanisms of Anticancer Action

The anticancer effects of 2,6-disubstituted and di-chloro-substituted benzothiazoles are multifactorial, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Induction of Apoptosis

A predominant mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is primarily initiated via the intrinsic or mitochondrial pathway.

3.1.1. Mitochondrial Pathway of Apoptosis

This pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm. Key events include:

-

Generation of Reactive Oxygen Species (ROS): Treatment with benzothiazole derivatives has been shown to increase the intracellular levels of ROS.[6] This oxidative stress disrupts cellular homeostasis and triggers the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. Dichloro-substituted benzothiazoles can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[3][7]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered expression of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, a key event in the apoptotic process.[8]

-

Cytochrome c Release and Caspase Activation: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[3][7]

Cell Cycle Arrest

Benzothiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[9]

3.2.1. Mechanism of G2/M Arrest

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: The transition from the G2 to the M phase is tightly regulated by the activity of the CDK1 (also known as CDC2)/Cyclin B1 complex. Benzothiazole derivatives can inhibit the activity of this complex, leading to cell cycle arrest.[10]

Inhibition of Key Signaling Pathways

Several signaling pathways that are constitutively active in cancer cells and promote their growth, survival, and metastasis are targeted by benzothiazole derivatives.

3.3.1. PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is common in many cancers. Benzothiazole derivatives have been shown to suppress this pathway by downregulating the levels of PI3K and phosphorylated AKT (p-AKT), thereby promoting apoptosis.[11]

3.3.2. STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation and survival. Certain benzothiazole derivatives can inhibit the STAT3 signaling pathway.[2] This inhibition can occur through the disruption of STAT3 dimerization or by preventing its phosphorylation.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. jnu.ac.bd [jnu.ac.bd]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Potential of Substituted 2,6-Dichlorobenzothiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, the 2,6-disubstituted benzothiazole framework has emerged as a particularly promising area of investigation. The introduction of a chlorine atom at the 6-position of the benzothiazole ring, in particular, has been shown to significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 2,6-dichlorobenzothiazole derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Synthetic Pathways

The synthesis of 2,6-disubstituted benzothiazole derivatives typically begins with a substituted aniline. For instance, 2-amino-6-chlorobenzothiazole can be synthesized from 4-chloroaniline through a reaction with potassium thiocyanate and bromine in glacial acetic acid.[2] This core structure can then be further modified at the 2-position to generate a diverse library of compounds.

A common synthetic route involves the reaction of 2-amino-6-chlorobenzothiazole with chloroacetyl chloride, followed by the introduction of various aryl amines to yield N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino)acetamide derivatives.[3] Another approach involves the reaction with hydrazine hydrate to form a hydrazide, which can then be condensed with aromatic aldehydes to produce Schiff bases.[4]

dot

Caption: General synthetic scheme for this compound derivatives.

Antimicrobial Activity

Substituted this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibacterial Activity

Several studies have reported the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives and their cyclized products, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial properties.[5] The investigation revealed that many of these compounds showed moderate to good inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae at concentrations ranging from 12.5 to 100 µg/mL.[5]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazolo-thiadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 12.5 - 100 | [5] |

| 1,3,4-Oxadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 12.5 - 100 | [5] |

Antifungal Activity

The antifungal potential of these derivatives has also been explored. The aforementioned series of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives were also tested against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus.[5] The results indicated that the triazolo-thiadiazole derivatives were generally more active than their 1,3,4-oxadiazole counterparts against the tested fungal pathogens.[5]

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Triazolo-thiadiazole derivatives | C. albicans, A. niger, A. flavus | 12.5 - 100 | [5] |

| 1,3,4-Oxadiazole derivatives | C. albicans, A. niger, A. flavus | 12.5 - 100 | [5] |

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and substituted benzothiazoles have shown considerable promise.[6][7] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

One study reported the synthesis of 2,6-disubstituted benzothiazoles and their preliminary cytotoxicity screening against MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma) human cancer cell lines using the MTT assay.[6][8] A sulphonamide-based acetamide benzothiazole derivative exhibited modest anticancer activity with IC50 values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for MG63 cells.[8][9]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Sulphonamide-based acetamide benzothiazole | MCF-7 | 34.5 | [8][9] |

| Sulphonamide-based acetamide benzothiazole | HeLa | 44.15 | [8][9] |

| Sulphonamide-based acetamide benzothiazole | MG63 | 36.1 | [8][9] |

dot

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Experimental Protocols

General Procedure for Synthesis of 2-Amino-6-chlorobenzothiazole

Substituted anilines, such as 4-chloroaniline, can be readily converted to 2-amino substituted benzothiazoles by reaction with potassium thiocyanate and bromine in glacial acetic acid.[2]

Antimicrobial Screening: Cup Plate Method

The antibacterial and antifungal activities of the synthesized compounds can be evaluated using the cup-plate method.[4] Nutrient agar is used for bacterial cultures, while potato-dextrose agar is used for fungal cultures.[4] The zones of inhibition are measured to determine the antimicrobial activity.

Anticancer Screening: MTT Assay

The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The absorbance of the colored formazan product is proportional to the number of viable cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the 2-position. For instance, in the case of antimicrobial agents, the introduction of a triazolo-thiadiazole moiety at the 2-position of the benzothiazole ring has been shown to enhance activity compared to an oxadiazole moiety.[5]

For anticancer activity, the presence of a sulphonamide group has been found to be favorable.[8][9] Further modifications of the substituents at the 2- and 6-positions can be explored to optimize the biological activity and develop more potent therapeutic agents.

Conclusion

Substituted this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their synthetic accessibility, make them attractive targets for further investigation in drug discovery programs. Future research should focus on the synthesis of novel derivatives, comprehensive evaluation of their biological activities, and detailed studies of their mechanisms of action to unlock their full therapeutic potential.

References

- 1. benthamscience.com [benthamscience.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 4. saspublishers.com [saspublishers.com]

- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 2,6-Dichlorobenzothiazole Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, analogs of 2,6-dichlorobenzothiazole are of significant interest due to the influence of the halogen substituents on the molecule's electronic properties and binding interactions with biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer potential. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant pathways and workflows to aid researchers and drug development professionals in the rational design of novel therapeutic agents based on this scaffold.

Quantitative Structure-Activity Relationship Data

The biological activity of 2,6-disubstituted benzothiazole analogs is highly dependent on the nature and position of the substituents on the benzothiazole ring and on the groups attached at the 2-position. The following tables summarize the in vitro anticancer activity of a series of these analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2,6-Disubstituted Benzothiazole Analogs

| Compound ID | R1 (at position 2) | R2 (at position 6) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -NH-CO-(3,5-difluorophenyl) | -Cl | MCF-7 | >100 | Oriental Journal of Chemistry |

| 1b | -NH-CO-(4-sulfamoylphenyl) | -Cl | MCF-7 | 53.21±2.11 | Oriental Journal of Chemistry |

| 1c | -NH-CO-(4-cyclohexylphenyl) | -Cl | MCF-7 | 48.33±1.54 | Oriental Journal of Chemistry |

| 2a | -NH-(4-nitrophenyl) | -Cl | A549 (Lung) | >100 | Novel 2-Aminobenzothiazole Derivatives... |

| 2b | -NH-(piperazinyl-4-nitrophenyl) | -Cl | A549 (Lung) | 22.13 | Novel 2-Aminobenzothiazole Derivatives... |

| 2c | -NH-(piperazinyl-4-nitrophenyl) | -Cl | MCF-7 (Breast) | 61.03 | Novel 2-Aminobenzothiazole Derivatives... |

| 3a | 2-(4-chlorophenyl) | -amino | HEP-2 (Laryngeal) | 9.0±1.2 | Synthesis and Antitumor Evaluation... |

| 3b | 2-(4-chlorophenyl) | -amino | MCF-7 (Breast) | 15.0±1.8 | Synthesis and Antitumor Evaluation... |

| 3c | 2-(3-fluorophenyl) | -nitro | - | - | Synthesis and Antitumor Evaluation... |

| 4a | 2-(4-aminophenyl) | -amino | - | - | Synthesis and Antitumor Evaluation... |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SAR Observations: From the data presented, several key structure-activity relationships can be inferred:

-

Substitution at the 2-amino group: The nature of the substituent on the 2-amino group is critical for anticancer activity. For instance, the introduction of a piperazinyl-4-nitrophenyl group (compounds 2b and 2c ) significantly enhances cytotoxicity compared to a simple 4-nitrophenyl substituent (compound 2a ).[2]

-

Aryl substituents at the 2-position: The presence of substituted phenyl rings at the 2-position, as seen in compounds 3a and 3b , confers moderate anticancer activity. The position of substituents on this phenyl ring also influences potency, with a general trend of ortho > meta > para substitution for activity.[3]

-

Substitution at the 6-position: A chloro group at the 6-position is a common feature in many active analogs. The combination of a 6-chloro substituent with appropriate groups at the 2-position appears to be a favorable pattern for cytotoxicity.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of SAR studies. Below are protocols for a key synthesis and a standard biological assay.

Synthesis of 2-Amino-6-chlorobenzothiazole

A common starting material for the synthesis of 2,6-disubstituted benzothiazole analogs is 2-amino-6-chlorobenzothiazole.

Materials:

-

4-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture to below 10°C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture for an additional 10 hours at room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and then neutralize with a sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-amino-6-chlorobenzothiazole.[4]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[5][6]

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][7]

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Pathways and Workflows

Graphical representations of synthetic routes, biological pathways, and experimental workflows can greatly enhance the understanding of complex scientific data. The following diagrams were generated using Graphviz (DOT language).

General Synthetic Scheme for 2,6-Disubstituted Benzothiazole Analogs

Caption: Synthetic route to 2,6-disubstituted benzothiazole analogs.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by benzothiazole analogs.

In Vitro Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening of benzothiazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data, though primarily from closely related 2-amino-6-chloro and other 2,6-disubstituted analogs, clearly indicates that modifications at the 2-position are crucial for modulating cytotoxic potency. The presence of a chlorine atom at the 6-position is a recurring motif in many active compounds. Future work should focus on the systematic synthesis and evaluation of a broader range of analogs built upon the this compound core to further elucidate the SAR and identify lead candidates with improved efficacy and selectivity. The experimental protocols and visualized workflows provided in this guide offer a robust framework for researchers to undertake such investigations.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. MTT (Assay protocol [protocols.io]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. MTT assay overview | Abcam [abcam.com]

A Technical Guide to In Silico Modeling and Docking Studies of 2,6-Dichlorobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 2,6-Dichlorobenzothiazole, a member of this versatile class, holds significant potential for therapeutic applications. This technical whitepaper provides an in-depth guide to the application of in silico modeling and molecular docking studies for the evaluation of this compound. It covers the foundational principles of computational drug design, details specific experimental and computational protocols, presents data in a structured format, and visualizes complex workflows and pathways to facilitate a comprehensive understanding for researchers in the field of drug discovery.

Introduction to In Silico Drug Design and Benzothiazoles

The process of bringing a new drug to market is notoriously time-consuming and expensive.[4] In silico or computer-aided drug design (CADD) has emerged as an indispensable tool to mitigate these challenges, enabling rapid screening of large compound libraries, prediction of biological activity, and optimization of lead candidates.[4][5] These computational methods can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[4][6]

The benzothiazole nucleus is a prominent heterocyclic scaffold known for its diverse pharmacological activities.[1][2] The presence of chlorine atoms at the 2 and 6 positions of the benzothiazole ring in this compound is expected to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.[7] Structure-based methods, such as molecular docking, are particularly valuable as they simulate the interaction between a small molecule (ligand) and its macromolecular target (receptor) at an atomic level.[8][9] This allows for the elucidation of binding modes and the prediction of binding affinity, which are crucial for rational drug design.[10]

Core In Silico Techniques

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score.[9][10][11] It is a cornerstone of structure-based drug design.[10]

-

Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity.[1][12]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activities of a set of compounds with their physicochemical properties or structural features, enabling the prediction of activity for novel molecules.[1]

-

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the discovery process.[13][14]

Potential Biological Targets and Signaling Pathways

Benzothiazole derivatives have been shown to interact with a variety of biological targets. Based on studies of analogous compounds, potential protein targets for this compound could include:

-

Dihydrofolate Reductase (DHFR): An established target for antimicrobial and antimalarial agents.[12][15]

-

Protein Kinases: Such as p56lck and PI3Kα, which are critical in cell signaling pathways related to inflammation and cancer.[1][16][17]

-

Bacterial and Fungal Enzymes: Benzothiazoles have demonstrated broad-spectrum antimicrobial activity, suggesting interaction with various essential microbial enzymes.[7][18]

To illustrate the context of kinase inhibition, the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is a relevant example. Inhibition of PI3Kα by a compound like this compound could block downstream signaling, leading to apoptosis in cancer cells.

Methodologies and Protocols

This section provides detailed protocols for the key in silico experiments. The following workflows represent standard procedures in computational drug discovery.

General In Silico Drug Discovery Workflow

The overall process integrates various computational techniques to move from a target to a potential lead compound.

Experimental Protocol: Molecular Docking

Molecular docking is a multi-step process requiring careful preparation of both the protein and the ligand.[11] Software such as AutoDock, GOLD, and Glide are commonly used for this purpose.[19]

-

Protein Preparation:

-

Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, a structure of human PI3Kα.

-

Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands using software like PyMOL or Chimera.

-

Protonation: Add polar hydrogen atoms and assign appropriate atom types and charges using a force field (e.g., CHARMm). This step is crucial for correct ionization states and hydrogen bonding.

-

Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using software like MarvinSketch or ChemDraw.

-

Protonation and Charges: Add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).

-

Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

-

Docking Simulation:

-

Grid Box Definition: Define a grid box that encompasses the active site of the protein. The dimensions should be large enough to allow the ligand to rotate and translate freely.

-

Execution: Run the docking simulation. The search algorithm (e.g., a genetic algorithm in AutoDock) will explore various conformations and orientations ("poses") of the ligand within the active site.[8]

-

Scoring: Each pose is evaluated by a scoring function, which estimates the binding free energy. The poses are then ranked based on these scores.[19]

-

-

Analysis of Results:

-

Binding Affinity: Examine the predicted binding energy (e.g., in kcal/mol) for the top-ranked poses. More negative values typically indicate stronger binding.

-

Interaction Analysis: Visualize the best-scoring pose in the protein's active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues.

-

Data Presentation and Interpretation

Quantitative data from in silico studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Docking Results for this compound

This table presents hypothetical docking results against potential protein targets. Lower binding affinity values suggest more favorable binding.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |

| PI3Kα (Human) | 4JPS | -7.8 | 1 | Val851, Lys802, Asp933 |

| DHFR (E. coli) | 3TYE | -6.9 | 2 | Ile50, Asp27, Phe31 |

| p56lck (Human) | 1QPC | -7.2 | 0 | Leu273, Val281, Ala390 |

Table 2: Predicted ADMET and Physicochemical Properties

This table summarizes key properties of this compound, evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Criteria | Compliance |

| Molecular Formula | C₇H₃Cl₂NS | - | - |

| Molecular Weight | 204.08 g/mol | ≤ 500 | Yes |

| LogP (Consensus) | 3.25 | ≤ 5 | Yes |

| H-Bond Donors | 0 | ≤ 5 | Yes |

| H-Bond Acceptors | 2 | ≤ 10 | Yes |

| Molar Refractivity | 48.5 cm³ | 40 - 130 | Yes |

| Caco-2 Permeability (logPapp) | -5.1 cm/s | > -5.15 (High) | Yes (Predicted High) |

| Lipinski Violations | 0 | ≤ 1 | Yes |

Data calculated using publicly available cheminformatics tools.

Table 3: Hypothetical Pharmacophore Model Features for Benzothiazole Analogs

This table outlines the key chemical features that could be derived from a pharmacophore modeling study of active benzothiazole derivatives targeting a specific protein.

| Feature ID | Feature Type | Location/Vector | Importance |

| HBA1 | Hydrogen Bond Acceptor | Thiazole Nitrogen | High |

| AROM1 | Aromatic Ring | Benzene Ring | High |

| AROM2 | Aromatic Ring | Phenyl substituent at C2 | Medium |

| HYD1 | Hydrophobic | Dichloro-substitution | High |

Conclusion and Future Directions

In silico modeling and docking studies provide a powerful, cost-effective framework for evaluating the therapeutic potential of this compound. The computational protocols and data presented in this guide demonstrate that the molecule possesses favorable drug-like properties and is predicted to interact strongly with several key biological targets implicated in cancer and infectious diseases.

The logical next steps for advancing this research include:

-

Synthesis and In Vitro Validation: Synthesize this compound and its derivatives to experimentally validate the computational predictions. This includes performing enzyme inhibition assays against the predicted targets (e.g., PI3Kα, DHFR) and testing for antimicrobial or anticancer activity in cell-based assays.

-

Lead Optimization: Based on the initial docking poses and experimental results, design and synthesize new analogs with modifications aimed at improving potency, selectivity, and ADMET properties.

-

Advanced Simulations: Employ more computationally intensive methods, such as molecular dynamics (MD) simulations, to study the stability of the ligand-protein complex over time and to obtain more accurate binding free energy calculations.

By integrating these computational and experimental approaches, the full therapeutic potential of the this compound scaffold can be systematically explored and developed.

References

- 1. thaiscience.info [thaiscience.info]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 4. microbenotes.com [microbenotes.com]

- 5. frontiersin.org [frontiersin.org]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 12. ijpsr.info [ijpsr.info]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 19. KBbox: Methods [kbbox.h-its.org]

Spectroscopic characterization (NMR, IR, Mass Spec) of 2,6-Dichlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-dichlorobenzothiazole, a key intermediate in the synthesis of various organic compounds, including agrochemicals, dyes, and pharmaceuticals. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for reference in the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₇H₃Cl₂NS |

| Molecular Weight | 204.08 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Relative Intensity |

| 203, 205, 207 | Molecular ion cluster (M⁺) |

| 168 | [M-Cl]⁺ |

| 133 | [M-2Cl]⁺ or [C₇H₃NS]⁺ |

| 108 | [C₆H₄S]⁺ |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1600-1585 | Medium | C=C aromatic ring stretch |

| ~1500-1400 | Medium | C=C aromatic ring stretch |

| ~1450 | Medium | C=N stretch (thiazole ring) |

| ~850-800 | Strong | C-Cl stretch |

| ~800-600 | Strong | C-H out-of-plane bend |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 1H | H-4 |

| ~7.8-8.0 | Doublet | 1H | H-7 |

| ~7.4-7.6 | Doublet of Doublets | 1H | H-5 |

Solvent: CDCl₃ or DMSO-d₆

2.3.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-2 |

| ~150-155 | C-7a |

| ~135-140 | C-3a |

| ~130-135 | C-6 |

| ~125-130 | C-4 |

| ~120-125 | C-5 |

| ~115-120 | C-7 |

Solvent: CDCl₃ or DMSO-d₆

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to separate the analyte from any impurities. A typical program might be: initial temperature of 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Ionization: The eluting compound is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected first.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program (e.g., a 30° or 90° pulse).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Potential therapeutic targets of 2,6-Dichlorobenzothiazole

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,6-Disubstituted Benzothiazoles

Disclaimer: Direct therapeutic applications and specific biological targets for 2,6-Dichlorobenzothiazole are not extensively documented in publicly available research. This guide, therefore, focuses on the broader class of 2,6-disubstituted benzothiazole derivatives, for which a significant body of research exists, to provide a comprehensive overview of potential therapeutic targets and mechanisms of action relevant to this chemical scaffold.

Introduction

The benzothiazole ring system is a privileged bicyclic heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The substitution pattern on the benzothiazole core, particularly at the 2- and 6-positions, plays a crucial role in modulating the biological activity and target specificity of these compounds. This technical guide provides an in-depth exploration of the key therapeutic targets that are modulated by 2,6-disubstituted benzothiazole derivatives, with a focus on their applications in oncology and the treatment of neurodegenerative diseases. For each target, we will review the mechanism of action, present quantitative data on inhibitory activities, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways and experimental workflows.

Therapeutic Area 1: Oncology

Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.[3][4]

Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Several isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis. Inhibition of these isoforms is a validated strategy in anticancer drug development.[6][7]

A range of benzothiazole derivatives, particularly those bearing a sulfonamide group at the 6-position, have been investigated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[5]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA V (Ki, µM) | hCA XIII (Ki, µM) | Reference |

| Amino acid-benzothiazole conjugates | Weak (micromolar) | Weak (micromolar) | 2.9 - 88.1 | Weak (micromolar) | [5] |

| Pyrazolobenzothiazine scaffolds | >100 | 84.6 | - | >100 | [6] |

Note: Data represents a range of reported values for different derivatives within the specified class.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of the CA-catalyzed CO₂ hydration reaction.[5][6]

-

Enzyme and Inhibitor Preparation: Recombinant human CA isozymes (hCA I, II, IX, XII) are used. Inhibitor stock solutions are prepared in DMSO.

-

Assay Buffer: A 10 mM HEPES buffer (pH 7.5) containing 0.1 M NaClO₄ is typically used.

-

Reaction Monitoring: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO₂ hydration is monitored by observing the change in pH using a colorimetric indicator (e.g., p-nitrophenol) at a specific wavelength.

-